molecular formula C13H19ClN2O B1588480 (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride CAS No. 278173-23-2

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

Cat. No. B1588480
M. Wt: 254.75 g/mol
InChI Key: YIYFEXGDFJLJGM-MERQFXBCSA-N
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Description

“(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride” is a chemical compound with the empirical formula C13H18N2O · HCl . It’s used in research, particularly in the field of asymmetric catalysis .


Synthesis Analysis

The synthesis of this compound involves asymmetric Diels-Alder reactions, 1,3-dipolar additions, and pyrrole alkylations . These reactions are catalyzed by the compound itself, which acts as a metal-free organocatalyst .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.CN1C(=O)C@HNC1(C)C . This indicates that the compound contains a chloride ion (Cl), a methyl group (CH3), an imidazolidinone group, and a benzyl group.


Chemical Reactions Analysis

As mentioned earlier, this compound is used as a catalyst in several types of reactions, including asymmetric Diels-Alder reactions, 1,3-dipolar additions, and pyrrole alkylations . These reactions are important in the field of organic chemistry for the synthesis of complex molecules.


Physical And Chemical Properties Analysis

This compound is a solid with an optical activity of [α]20/D -67°, c = 1 in H2O . Its melting point is between 157-161 °C . The molecular weight of the compound is 254.76 .

Scientific Research Applications

  • Asymmetric Catalysis : This compound is a chiral catalyst , which means it could be used in a variety of chemical reactions to control the formation of chiral molecules. The specific applications, methods of use, and outcomes would depend on the particular reaction and conditions .

  • Metal-free OrganoCatalyst Technology : It is used in metal-free organocatalyst technology for asymmetric catalysis . It catalyzes asymmetric Diels-Alder reactions, 1,3-dipolar additions, and pyrrole alkylations in high enantiomeric excess .

  • Medical Research : It is also known as S(-)-Ketamine, a chiral form of ketamine that has gained significant attention in the field of medical research due to its potential therapeutic effects.

  • Pharmaceutical Research : This compound is also known as S(-)-Ketamine, a chiral form of ketamine that has gained significant attention in the field of medical research due to its potential therapeutic effects.

  • Chemical Synthesis : It can be used in the synthesis of a variety of chemical compounds. For example, it can be used in the synthesis of (2S,5S)- (–)-5-Benzyl-3-methyl-2- (5-methyl-2-furyl)-4-imidazolidinone .

  • Catalysis : This compound can be used as a catalyst in a variety of chemical reactions, including asymmetric Diels-Alder reactions, 1,3-dipolar additions, and pyrrole alkylations . These reactions are important in the synthesis of a wide range of organic compounds.

Safety And Hazards

The compound is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;/h4-8,11,14H,9H2,1-3H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYFEXGDFJLJGM-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431497
Record name (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

CAS RN

278173-23-2
Record name 5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, (5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278173232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-5-Benzyl-2,2,3-trimethyl-4-imidazolidinone Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BENZYL-2,2,3-TRIMETHYLIMIDAZOLIDIN-4-ONE HYDROCHLORIDE, (5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/785PBY3X4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride
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(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride
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(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride
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(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride
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(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride
Reactant of Route 6
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride

Citations

For This Compound
9
Citations
HW Noh, C Lee, HY Jang - Bulletin of the Korean Chemical …, 2017 - Wiley Online Library
α‐Sulfenylation of aldehydes and ketones using N‐formyl and N‐acyl sulfenamides, prepared by Cu‐catalyzed aerobic coupling of amides and thiols, was achieved in the presence of …
Number of citations: 1 onlinelibrary.wiley.com
R Porta, M Benaglia, A Puglisi, A Mandoli… - …, 2014 - Wiley Online Library
The use of immobilized metal‐free catalysts offers the unique possibility to develop sustainable processes in flow mode. The challenging intermolecular organocatalyzed …
HT Pham, JP Martin, TG Le - Synthetic Communications, 2020 - Taylor & Francis
4-Dihydropyridines and 4H-pyran derivatives are common and important structures in various pharmaceutical compounds. Dihydropyridines are well-known moieties in compounds that …
Number of citations: 6 www.tandfonline.com
N Thakur, RA Patil, M Talebi, ER Readel… - Chirality, 2019 - Wiley Online Library
The enantiomeric excess of chiral starting materials is one of the important factors determining the enantiopurity of products in asymmetric synthesis. Fifty‐one commercially available …
Number of citations: 6 onlinelibrary.wiley.com
BK Banik, B Banerjee - 2022 - books.google.com
Organocatalysis are an important tool for greener catalytic processes due to the lack of precious metals used. This book explores different organocatalysts and their use in synthesis. …
Number of citations: 4 books.google.com
BK Banik, BM Sahoo, A Tiwari, V Tiwari… - … : A Green Tool for …, 2022 - researchgate.net
The treatment of various pathological conditions in human beings involves the use of safe and efficacious drug substances. But there are different complications associated with the …
Number of citations: 3 www.researchgate.net
B Krishna Banik, BM Sahoo, A Tiwari… - Physical Sciences …, 2022 - degruyter.com
The treatment of various pathological conditions in human beings involves the use of safe and efficacious drug substances. But …
Number of citations: 2 www.degruyter.com
K Motoyama, M Ikeda, Y Miyake, Y Nishibayashi - 2011 - Wiley Online Library
The enantioselective propargylic alkylation of propargylic alcohols bearing an internal alkyne moiety with aldehydes in the presence of a metal salt as the Lewis acid and an optically …
LC Tavares, TC Penna, M Johnson, TC Correra - Arkivoc, 2020 - repositorio.usp.br
The protonation sites of first and second generation MacMillan catalyst were evaluated using cryogenic ion vibrational predissociation spectroscopy. The comparison with calculated …
Number of citations: 1 repositorio.usp.br

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